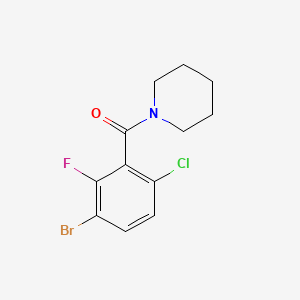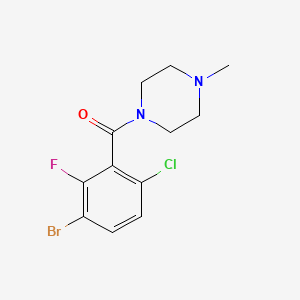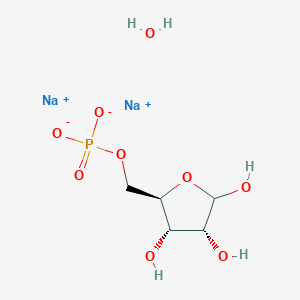![molecular formula C14H18BrMgNO2 B6288939 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1173019-46-9](/img/structure/B6288939.png)
3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a liquid with a molecular weight of 336.51 . Its IUPAC name is bromo [3- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)phenyl]magnesium .
Molecular Structure Analysis
The linear formula of this compound is C14H18BrMgNO2 . The InChI code is 1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-2,4-5H,6-12H2;1H;/q;;+1/p-1 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Applications De Recherche Scientifique
Environmental Impact and Toxicity Studies
Brominated Compounds' Environmental and Health Risks
- Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight the environmental concern and health risks associated with brominated compounds. These include their persistence in the environment, potential for bioaccumulation, and toxicological effects similar to their chlorinated counterparts, polychlorinated dibenzodioxins (PCDDs), and dibenzofurans (PCDFs) (Birnbaum, Staskal, & Diliberto, 2003); (Mennear & Lee, 1994).
Fumigants and Soil Treatment Applications
- The use of bromide-containing compounds as fumigants for soil and crop treatment is discussed, highlighting the search for environmentally friendly alternatives to methyl bromide and other hazardous chemicals. These studies explore the potential for less harmful substances that could be used in agricultural practices to control pests and diseases without the adverse environmental impact (Ajwa et al., 2002).
Biomedical Research
Immunomodulatory Effects
- Research into compounds like azoximer bromide, which shares a bromide component, reveals their immunomodulatory and protective effects against a range of pathogens. This suggests the potential for bromide-containing compounds to be used in the development of treatments for infectious diseases or as vaccine adjuvants (Bulgakova, 2014); (Grivtsova, Falaleeva, & Tupitsyn, 2021).
Chemical Synthesis and Applications
Synthetic Pathways and Intermediates
- Studies on the synthesis of complex organic compounds, including those with bromide elements, shed light on methodologies that might be applicable to the synthesis or use of "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide." These include cross-coupling reactions and the exploration of bromide as intermediates in the production of pharmaceuticals and other chemical entities (Qiu et al., 2009).
Propriétés
IUPAC Name |
magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-2,4-5H,6-12H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPALMDYRGFPRQH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C[C-]=C3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrMgNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)



![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)